(Z)-Oct-5-en-2-yn-1-ol
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Overview
Description
(Z)-Oct-5-en-2-yn-1-ol: is an organic compound characterized by its unique structure, which includes both an alkene and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Oct-5-en-2-yn-1-ol typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of an alkyne to form the desired (Z)-alkene. This can be achieved using Lindlar’s catalyst, which selectively hydrogenates alkynes to cis-alkenes under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-Oct-5-en-2-yn-1-ol can undergo oxidation reactions to form various oxidized products, such as aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols, alkanes.
Substitution: Alkyl halides, esters.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-Oct-5-en-2-yn-1-ol serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It is used in catalytic reactions to study the behavior of catalysts with multifunctional substrates.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It is explored as a potential intermediate in the synthesis of pharmaceuticals.
Industry:
Materials Science: this compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-Oct-5-en-2-yn-1-ol involves its interaction with various molecular targets, depending on the specific application. In catalytic reactions, it may act as a substrate that undergoes transformation through the catalytic cycle. In biological systems, it can interact with enzymes, influencing their activity and leading to the formation of specific products.
Comparison with Similar Compounds
(E)-Oct-5-en-2-yn-1-ol: The trans isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
Oct-5-en-2-yn-1-ol: The non-stereoisomeric form, lacking the specific (Z) configuration.
Uniqueness:
(Z)-Oct-5-en-2-yn-1-ol: is unique due to its specific (Z) configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its (E) isomer and non-stereoisomeric form.
Properties
Molecular Formula |
C8H12O |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(Z)-oct-5-en-2-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5,8H2,1H3/b4-3- |
InChI Key |
RVVAQBVGICRZSA-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CC#CCO |
Canonical SMILES |
CCC=CCC#CCO |
Origin of Product |
United States |
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